molecular formula C8H9BrN2O B2493796 3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde CAS No. 1289040-20-5

3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde

Cat. No. B2493796
CAS RN: 1289040-20-5
M. Wt: 229.077
InChI Key: BXSKIJFHDVTKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde often involves strategies such as low-temperature aryl bromide-to-alcohol conversion, the Baeyer-Villiger reaction, and intramolecular Friedel-Crafts strategies. For example, the synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols, which share a structural resemblance, utilized a series of steps including the conversion from 3-bromopyridine precursors (Wijtmans et al., 2004). Another approach involved lithiation of dimers of related compounds to facilitate the synthesis of pyrrole-2-carboxaldehydes, highlighting the versatility of bromine-functionalized pyridines in synthesis (Muchowski & Hess, 1988).

Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as dimethylindium-pyridine-2-carbaldehyde oximate, reveals insights into the coordination and geometry around the pyridine motif. For instance, dimethylindium complexes exhibit a distorted trigonal bipyramidal geometry, indicating the influence of substituents on the pyridine ring's coordination environment (Shearer et al., 1980).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives encompasses a wide range of reactions, including iodolactonisation reactions catalyzed by dimethylamino pyridine, demonstrating the compound's utility as a catalyst in organic synthesis (Meng et al., 2015). Bromination reactions of related dimethylaminopyridines have also been explored, further illustrating the compound's role in substitution reactions (Fox et al., 1973).

Physical Properties Analysis

The physical properties of similar compounds, such as 2,6-Bis(dimethylamino)-3,5-pyridine-dicarbaldehyde, have been studied, revealing details about molecular distortion and the impact of substituents on the pyridine ring's planarity. These analyses contribute to understanding the influence of structural modifications on the physical characteristics of the compound (Lai et al., 1994).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives include catalytic activities, as seen in acylation reactions where derivatives serve as recyclable catalysts, showcasing their utility in enhancing reaction efficiencies and selectivities (Liu et al., 2014).

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure Studies

    • 3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde has been utilized in the synthesis of various complex molecular structures. For example, it plays a role in the synthesis of naphtho[1′,2′:5,6]pyrano[2,3-b][1,5]benzodiazepin-15-(8H)ones, which are significant for studying heterocyclic chemistry (Roma et al., 1981).
    • It has been used in palladium-catalyzed cyclization with carbon monoxide and carboxylic acids to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, a process important in the development of novel organic compounds (Cho & Kim, 2008).
  • Development of Antimicrobial Agents

    • Research has been conducted on the use of this compound in the creation of antimicrobial compounds. For instance, it is a key precursor in the microwave-assisted synthesis of indole-based chromene derivatives, which have shown potential in antimicrobial activity (Kathrotiya & Patel, 2012).
  • Antioxidant Properties and Reactivity Studies

    • The compound has been explored for its potential in synthesizing antioxidants. Studies show that derivatives of this compound exhibit significant antioxidant properties, making them important in the study of chain-breaking antioxidants (Wijtmans et al., 2004).
  • Fluorescent Probe Synthesis

    • The chemical has been used in the synthesis of fluorescent probes for sensing metals like Cd2+, Zn2+, and Cu2+. These probes are important in analytical chemistry for detecting and measuring metal ions (樊江莉 et al., 2014).

properties

IUPAC Name

3-bromo-2-(dimethylamino)pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8-7(9)6(5-12)3-4-10-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSKIJFHDVTKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.